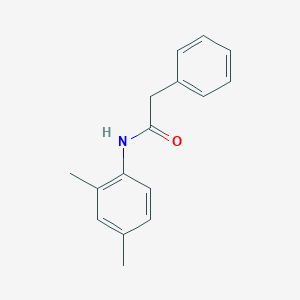

N-(2,4-dimethylphenyl)-2-phenylacetamide

Beschreibung

N-(2,4-Dimethylphenyl)-2-phenylacetamide is an amide derivative with a phenylacetamide backbone substituted at the nitrogen atom by a 2,4-dimethylphenyl group. Its structural features include two aromatic rings (phenyl and dimethylphenyl) and an acetamide linker. The compound has been synthesized via coupling reactions involving diphenylacetic acid and 2,4-dimethylaniline using 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide hydrochloride (EDCl) as a coupling agent . Its crystal structure reveals two independent molecules in the asymmetric unit, with intramolecular hydrogen bonds forming S(6) ring motifs and intermolecular interactions stabilizing the lattice .

Below, we compare its properties with structurally and functionally related 2-phenylacetamide derivatives.

Eigenschaften

Molekularformel |

C16H17NO |

|---|---|

Molekulargewicht |

239.31 g/mol |

IUPAC-Name |

N-(2,4-dimethylphenyl)-2-phenylacetamide |

InChI |

InChI=1S/C16H17NO/c1-12-8-9-15(13(2)10-12)17-16(18)11-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,17,18) |

InChI-Schlüssel |

ZKXUPYAKPGIRLE-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1)NC(=O)CC2=CC=CC=C2)C |

Kanonische SMILES |

CC1=CC(=C(C=C1)NC(=O)CC2=CC=CC=C2)C |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Structural and Crystallographic Comparisons

N-(2,4-Dimethylphenyl)-2,2-diphenylacetamide

- Structure : Features two phenyl groups at the acetamide’s α-carbon and a 2,4-dimethylphenyl substituent on the nitrogen.

- Crystallography : Dihedral angles between the two benzene rings are 87.75° (molecule A) and 89.25° (molecule B). Intramolecular C–H⋯O hydrogen bonds create S(6) motifs, while intermolecular N–H⋯O and C–H⋯π interactions stabilize the crystal .

- Key Difference : The presence of a diphenylacetamide core distinguishes it from the simpler phenylacetamide backbone of the target compound.

2,2-Diphenylacetamide

- Crystallography : Dihedral angles between phenyl rings are 84.6°–85.0°, with intermolecular N–H⋯O hydrogen bonds forming R₂²(8) motifs .

- Applications : Precursor for pharmaceuticals like loperamide and darifenacin .

2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide

- Structure : Substituted with a bromophenyl group at the α-carbon and a methoxyphenyl group on the nitrogen.

- Crystallography: Not explicitly detailed, but electron-withdrawing (Br) and electron-donating (OMe) groups likely influence packing and hydrogen-bonding patterns .

- Comparison : The bromine atom may enhance electrophilic reactivity compared to the dimethyl groups in the target compound.

Alkylation of N-Substituted 2-Phenylacetamides

- N-(4-Nitrophenyl)-2-phenylacetamide : Benzylation with benzyl chloride under phase-transfer catalysis shows higher reactivity due to the electron-withdrawing nitro group, which activates the nitrogen for nucleophilic substitution .

- Comparison : The electron-donating dimethyl groups in N-(2,4-dimethylphenyl)-2-phenylacetamide may reduce nitrogen’s nucleophilicity, requiring harsher conditions for alkylation.

N-[5-(2,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide

- Synthesis : Incorporates a thiadiazole ring linked to a dimethoxyphenyl group, synthesized for antimicrobial screening .

Antimycobacterial Activity

- 2,2-Diphenylacetamide Derivatives : Exhibit antimycobacterial properties, with activity linked to the diphenyl moiety’s planar structure .

- Comparison : The dimethylphenyl group in the target compound may hinder planarity, reducing mycobacterial target affinity.

Data Tables

Table 1: Structural and Crystallographic Comparison

| Compound | Dihedral Angles (°) | Key Interactions | Applications |

|---|---|---|---|

| This compound | 87.75–89.25 | N–H⋯O, C–H⋯π | Antimicrobial precursors |

| 2,2-Diphenylacetamide | 84.6–85.0 | N–H⋯O (R₂²(8) motifs) | Antimycobacterial synthesis |

| 2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide | N/A | Not reported | Antimicrobial screening |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.